
Potassium decylxanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium decylxanthate is an organosulfur compound belonging to the xanthate family. Xanthates are salts or esters of xanthic acid, characterized by the presence of the functional group ROCS2−. This compound, specifically, is used primarily in the mining industry as a flotation agent to separate valuable minerals from ores. The compound is known for its yellowish color, which is a common trait among xanthates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium decylxanthate is synthesized through a process known as xanthation. This involves the reaction of decanol (a ten-carbon alcohol) with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows: [ \text{C}{10}\text{H}{21}\text{OH} + \text{CS}2 + \text{KOH} \rightarrow \text{C}{10}\text{H}_{21}\text{OCS}_2\text{K} + \text{H}_2\text{O} ] The reaction is typically carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where decanol, carbon disulfide, and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in the form of powder, granules, or flakes .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium decylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen, a disulfide compound.
Reduction: Reduction reactions can break the xanthate into its constituent alcohol and carbon disulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products:
Oxidation: Dixanthogen.
Reduction: Decanol and carbon disulfide.
Substitution: Various substituted xanthates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Potassium decylxanthate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of potassium decylxanthate in flotation processes involves its adsorption onto the surface of mineral particles. The xanthate group interacts with the mineral surface, rendering it hydrophobic. This allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected. The molecular targets include sulfide minerals, and the pathways involve the formation of hydrophobic layers on the mineral surfaces .
Vergleich Mit ähnlichen Verbindungen
- Potassium ethylxanthate
- Potassium isopropylxanthate
- Potassium amylxanthate
- Potassium butylxanthate
Comparison: Potassium decylxanthate is unique due to its longer alkyl chain (ten carbons), which imparts different solubility and adsorption characteristics compared to shorter-chain xanthates like potassium ethylxanthate and potassium isopropylxanthate. This makes it more effective in certain flotation processes where longer hydrophobic chains are advantageous .
Eigenschaften
CAS-Nummer |
7308-25-0 |
|---|---|
Molekularformel |
C11H21KOS2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
potassium;decoxymethanedithioate |
InChI |
InChI=1S/C11H22OS2.K/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;/h2-10H2,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
ROKMMAWTMJKDKE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOC(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


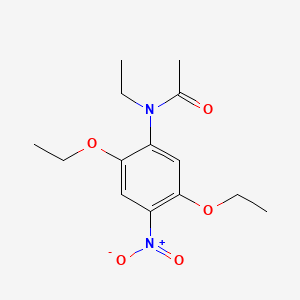
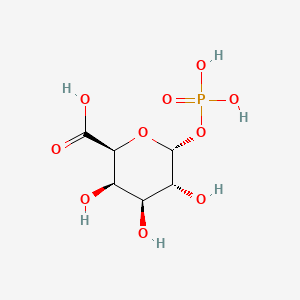
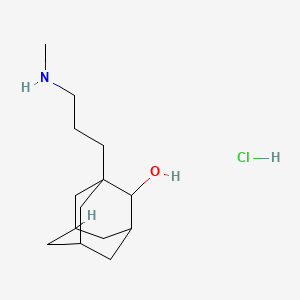
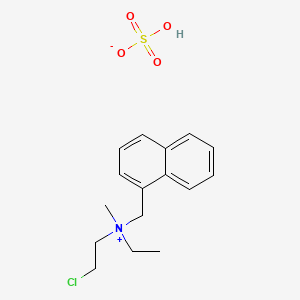
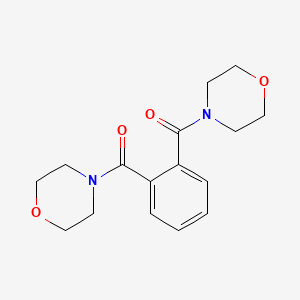
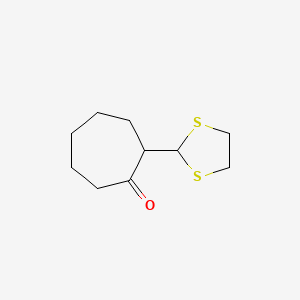
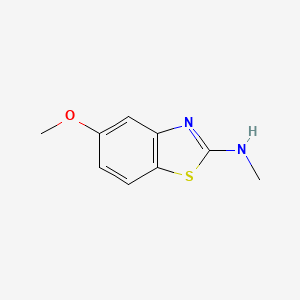
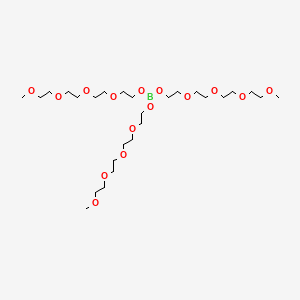
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)

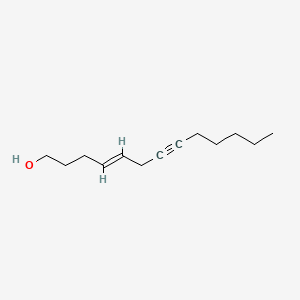
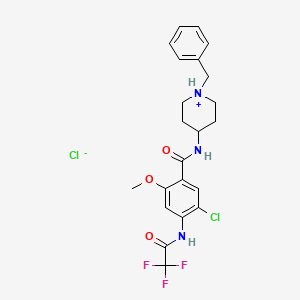
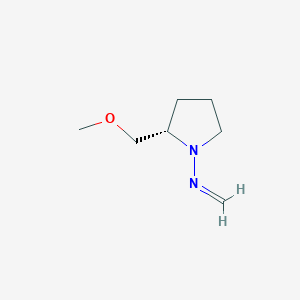
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
